molecular formula C12H14N2O5 B8658143 2-(morpholin-4-ylmethyl)-6-nitrobenzoic acid

2-(morpholin-4-ylmethyl)-6-nitrobenzoic acid

Cat. No.: B8658143
M. Wt: 266.25 g/mol
InChI Key: HOGPKNMMOUTFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(morpholin-4-ylmethyl)-6-nitrobenzoic acid is an organic compound that features a morpholine ring attached to a benzoic acid core, with a nitro group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(morpholin-4-ylmethyl)-6-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of the morpholine group. One common method includes:

    Nitration: Starting with a benzoic acid derivative, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Morpholine Introduction: The nitro-benzoic acid derivative is then reacted with morpholine under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The morpholine group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

    Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 2-Morpholin-4-ylmethyl-6-amino-benzoic acid.

    Substitution: Various substituted morpholine derivatives.

    Hydrolysis: 2-Morpholin

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-6-nitrobenzoic acid

InChI

InChI=1S/C12H14N2O5/c15-12(16)11-9(2-1-3-10(11)14(17)18)8-13-4-6-19-7-5-13/h1-3H,4-8H2,(H,15,16)

InChI Key

HOGPKNMMOUTFJO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of compound 5 (0.85 g) and NaOH (0.304 g) in a mixture of water (9 mL), methanol (5 mL), and THF (45 mL) was stirred at reflux for 24 h and concentrated to dryness. The residue was dissolved in water, and the solution was cooled to 0° C. and adjusted to pH 7 with 10% potassium hydrogen sulfate. The mixture was concentrated to dryness, the residue was treated with methanol, and filtered to remove solids. The filtrate was concentrated to yield compound 6 as a yellow solid.
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
0.304 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One

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